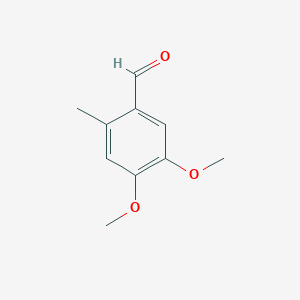

4,5-Dimethoxy-2-methylbenzaldehyde

Description

Contextualization within the Field of Aromatic Aldehyde Chemistry

Aromatic aldehydes are a significant class of organic compounds characterized by an aldehyde group (-CHO) directly attached to an aromatic ring. fiveable.mewisdomlib.org This structural feature imparts unique reactivity to these molecules. The aromatic ring provides resonance stabilization to the carbonyl group, which can make the carbonyl carbon less electrophilic compared to aliphatic aldehydes. fiveable.me However, the aromatic ring can also participate in conjugation with the carbonyl group, which in some cases, can enhance its reactivity. fiveable.me

4,5-Dimethoxy-2-methylbenzaldehyde is distinguished within this class by its specific substitution pattern on the benzene (B151609) ring. The presence of two electron-donating methoxy (B1213986) groups and a methyl group influences the electronic properties and reactivity of the aldehyde. cymitquimica.com These substituents can affect the position and rate of electrophilic aromatic substitution reactions and modify the reactivity of the aldehyde group. Aromatic aldehydes, in general, are known for their characteristic aromas and are used in the fragrance industry. alphaaromatics.com

Role as a Key Intermediate in Complex Molecule Synthesis

This compound is a crucial building block in the synthesis of more complex molecules. fiveable.me It serves as a reagent in the synthesis of various compounds, including esters and compounds containing isopropyl groups. biosynth.com

One of the notable applications of this aldehyde is in the synthesis of alkaloids, a diverse group of naturally occurring chemical compounds that have physiological effects on humans and other animals. biosynth.comresearchgate.neteolss.net For instance, it is utilized in the synthesis of codeine, an opioid drug. biosynth.com The aldehyde group can participate in various reactions, such as condensations and cyclizations, to form the core structures of these complex alkaloids. The specific substitution pattern of this compound makes it a suitable precursor for certain classes of alkaloids. researchgate.net

Furthermore, this compound is a component in the synthesis of oxazolinones, which are a class of antibiotics. biosynth.com The versatility of the aldehyde functional group allows it to be transformed into a variety of other functional groups, making it an essential intermediate in multi-step synthetic sequences.

Historical Development of Synthetic Approaches to Analogous Compounds

The synthesis of benzaldehyde (B42025), the parent compound of this class, was first achieved in 1832 by Friedrich Wöhler and Justus von Liebig. wikipedia.org Since then, numerous methods for the synthesis of benzaldehyde and its derivatives have been developed.

Historically, one of the primary industrial methods for producing benzaldehyde has been the liquid-phase chlorination and subsequent oxidation of toluene. wikipedia.orgbritannica.com Other significant historical methods include the partial oxidation of benzyl (B1604629) alcohol and the alkali hydrolysis of benzal chloride. wikipedia.org

The Gattermann-Koch reaction, which involves the carbonylation of benzene, is another classic method for introducing an aldehyde group onto an aromatic ring. wikipedia.org A variation of this, the Gattermann reaction, utilizes hydrogen cyanide and a Lewis acid catalyst and has been employed in the synthesis of substituted benzaldehydes like 2,5-dimethoxy-4-methylbenzaldehyde (B127970) from 2,5-dimethoxytoluene (B1361827). mdma.ch

Over the years, these methods have been refined and new ones developed to improve yield, selectivity, and environmental friendliness. For instance, the Étard reaction, which uses chromyl chloride to oxidize toluene, is a well-known laboratory method for preparing benzaldehyde. vedantu.comsciencemadness.org Modern approaches continue to be explored, including catalytic oxidations and formylation reactions that offer milder reaction conditions and greater functional group tolerance. acs.orggoogle.comprepchem.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether |

| CAS Number | 7721-62-2 |

Data sourced from PubChem and CymitQuimica cymitquimica.comnih.gov

Synthesis of an Analogous Compound: 2,5-Dimethoxy-4-methylbenzaldehyde

A related compound, 2,5-dimethoxy-4-methylbenzaldehyde, can be synthesized through various methods. One reported synthesis involves the reaction of 2,5-dimethoxytoluene with phosphorous oxychloride and N-methylformanilide. The resulting mixture is heated and then hydrolyzed to yield the product.

| Reactant | Amount |

| 2,5-dimethoxytoluene | 15.2 g |

| Phosphorous oxychloride | 40 ml |

| N-methylformanilide | 45 ml |

This synthetic method is for an analogous compound and is provided for illustrative purposes. prepchem.com

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-9(12-2)10(13-3)5-8(7)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIZEUOAFVZZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227965 | |

| Record name | 4,5-Dimethoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7721-62-2 | |

| Record name | 4,5-Dimethoxy-2-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7721-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethoxy-2-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007721622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7721-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dimethoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxy-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHOXY-2-METHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX979Y8NW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Strategic Synthetic Methodologies for 4,5 Dimethoxy 2 Methylbenzaldehyde and Its Advanced Derivatives

Established Synthetic Routes to 4,5-Dimethoxy-2-methylbenzaldehyde

Vilsmeier Formylation Approaches and Mechanistic Considerations

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, such as 3,4-dimethoxytoluene (B46254), to produce substituted benzaldehydes like this compound. jk-sci.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl₃). jk-sci.comyoutube.com

The mechanism of the Vilsmeier-Haack reaction involves the following key steps:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic iminium salt, known as the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺). jk-sci.comwikipedia.org

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate, in this case, 3,4-dimethoxytoluene, attacks the electrophilic carbon of the Vilsmeier reagent. jk-sci.comyoutube.com This step disrupts the aromaticity of the ring.

Restoration of Aromaticity: A base, often DMF, removes a proton from the ring, restoring aromaticity and forming an aryl iminium intermediate. jk-sci.com

Hydrolysis: The intermediate is then hydrolyzed by the addition of water to yield the final aldehyde product, this compound. jk-sci.comyoutube.com

A pyridine-catalyzed Vilsmeier reaction using DMF and POCl₃ has been reported to produce this compound from 3,4-dimethoxytoluene in a high yield of 87%. researchgate.net

Regioselective Formylation Strategies

Regioselectivity in the formylation of substituted aromatic compounds is a critical consideration. In the case of 3,4-dimethoxytoluene, the directing effects of the methoxy (B1213986) and methyl groups influence the position of formylation. The Vilsmeier-Haack reaction generally favors formylation at the position para to the activating group and ortho to the other, which in this case leads to the desired this compound. jk-sci.com

The regioselectivity of the Vilsmeier reaction can be influenced by the steric bulk of the Vilsmeier reagent. researchgate.net By modifying the amide and the activating agent, the steric hindrance can be adjusted to favor formylation at a specific position. For instance, using larger, planar aromatic Vilsmeier reagents can direct the formylation to less sterically hindered positions. researchgate.net Other formylation methods, such as the Gattermann reaction, have also been employed for similar substrates, demonstrating alternative regioselective approaches. mdma.ch

Synthesis from Precursor Aromatic Systems (e.g., 3,4-dimethoxytoluene)

The primary precursor for the synthesis of this compound is 3,4-dimethoxytoluene, also known as homoveratrole. researchgate.netnih.gov This starting material possesses the necessary arrangement of methoxy and methyl groups on the benzene (B151609) ring.

One established route involves the direct formylation of 3,4-dimethoxytoluene. A notable example is the pyridine-catalyzed Vilsmeier reaction, which has been shown to be an efficient method, affording the target compound in high yield. researchgate.net The reaction conditions for this transformation are a key factor in achieving the desired product efficiently.

| Starting Material | Reagents | Catalyst | Yield (%) | Reference |

| 3,4-Dimethoxytoluene | DMF, POCl₃ | Pyridine | 87 | researchgate.net |

Advanced Synthetic Approaches and Reaction Design

Catalytic Systems in Synthesis (e.g., Cu(I)-catalyzed reactions, acid catalysis)

Modern synthetic strategies often employ catalytic systems to enhance efficiency and selectivity. While direct Cu(I)-catalyzed formylation of 3,4-dimethoxytoluene to this compound is not extensively documented in the provided results, copper catalysis is relevant in the synthesis of the precursor, 3,4-dimethoxytoluene itself. For instance, a Cu(I)-catalyzed displacement of bromine by a methoxide (B1231860) group is a step in the synthesis of 3,4-dimethoxytoluene from 3-bromo-4-methoxytoluene. researchgate.net

Acid catalysis plays a role in various formylation reactions. For example, the Rieche formylation of arylboronic acids utilizes Lewis acids such as AlCl₃ or FeCl₃. uniroma1.it While this specific method is applied to boronic acids, it highlights the principle of using acid catalysts to activate the formylating agent and the aromatic substrate. In the context of the Vilsmeier-Haack reaction, while not a direct catalyst for the aromatic substitution, the initial formation of the Vilsmeier reagent is facilitated by the Lewis acidic nature of POCl₃. jk-sci.com

Application of Phase Transfer Catalysis for Enhanced Efficiency

Phase transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants in immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.comyoutube.com This is achieved by using a phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to the other where the reaction can proceed. dalalinstitute.comyoutube.com

The benefits of using PTC include faster reaction rates, higher yields, the use of less expensive and safer solvents, and a reduction in byproducts and waste. dalalinstitute.com While the direct application of PTC to the synthesis of this compound is not detailed in the provided search results, its principles are widely applicable in organic synthesis. For instance, in reactions involving an ionic nucleophile and an organic substrate, PTC can significantly improve the reaction efficiency by bringing the nucleophile into the organic phase. dalalinstitute.com This methodology is particularly useful in industrial processes for its economic and environmental advantages. dalalinstitute.comyoutube.com

Asymmetric Synthesis Strategies Utilizing the Chemical Compound or its Chiral Derivatives

The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the enantiomeric purity of a drug can determine its efficacy and safety. researchgate.net While direct asymmetric syntheses involving this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis can be applied to its derivatives or used to construct chiral molecules where this benzaldehyde (B42025) derivative is a key precursor.

Strategies for achieving asymmetry in chemical reactions are diverse and can be broadly categorized. researchgate.net One common approach is the use of a chiral auxiliary, a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. nih.gov Another powerful method involves the use of chiral catalysts, where a small amount of a chiral species, such as a metal complex with a chiral ligand or an organocatalyst, can generate large quantities of an optically active product. nih.gov

In the context of derivatives of this compound, which possesses an aldehyde functional group, numerous asymmetric transformations can be envisioned. For instance, the aldehyde could undergo asymmetric additions of nucleophiles, such as organometallic reagents or enolates, in the presence of a chiral catalyst to generate chiral secondary alcohols. Asymmetric reductions or oxidations could also be employed to produce chiral alcohols or carboxylic acids, respectively.

Furthermore, the development of racemization-free coupling reagents has become crucial in the synthesis of chiral amides and peptides. rsc.org Should a derivative of this compound be converted to a carboxylic acid, these advanced reagents could be employed to form amide bonds without losing the stereochemical integrity of the chiral amine component. rsc.org

The following table summarizes various strategies for asymmetric synthesis that could be applicable to derivatives of this compound.

| Asymmetric Strategy | Description | Potential Application to Derivatives |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | An amino acid derivative of this compound could be coupled with a chiral auxiliary to control the stereochemistry of subsequent reactions. |

| Chiral Catalysts | A small amount of a chiral catalyst (metal-based or organocatalyst) is used to induce enantioselectivity. nih.gov | Asymmetric hydrogenation of a C=C bond in a derivative or asymmetric addition to the aldehyde group. |

| Enzymatic Reactions | Enzymes are used as highly selective biocatalysts for asymmetric transformations. rsc.org | Enzymatic reduction of the aldehyde group to a chiral alcohol or enzymatic resolution of a racemic mixture of a derivative. rsc.org |

| Racemization-Free Coupling | Reagents that facilitate the formation of amide or peptide bonds without loss of stereochemical purity. rsc.org | Coupling a carboxylic acid derivative of this compound with a chiral amine. rsc.org |

Optimization of Synthetic Reaction Conditions for Yield and Selectivity

The efficiency of a chemical synthesis is critically dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, pressure, and catalyst system is essential for maximizing the yield of the desired product and minimizing the formation of byproducts.

Solvent Effects on Reaction Outcomes

The choice of solvent can profoundly influence the rate, and sometimes even the outcome, of a chemical reaction. In the synthesis of derivatives of this compound, the solvent plays a crucial role. For instance, in the synthesis of 4-alkylthio-2,5-dimethoxybenzaldehydes via nucleophilic substitution of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) with thiols, dimethylformamide (DMF) is an effective solvent. mdma.ch This reaction proceeds at room temperature in the presence of potassium carbonate, affording excellent yields. mdma.ch The polar aprotic nature of DMF facilitates the dissolution of the reactants and stabilizes the transition state of the nucleophilic aromatic substitution.

In another example, the alkylation of a metal salt of 2-hydroxy-5-methoxy benzaldehyde to produce 2,5-dimethoxy benzaldehyde can be carried out in various suitable solvents. google.com The selection of the solvent will depend on the specific metal hydroxide (B78521) and alkylating agent used. google.com

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a fundamental parameter that controls the rate of a chemical reaction. Generally, an increase in temperature leads to an increase in the reaction rate. However, for reactions that are reversible or where side reactions are possible, the optimal temperature may be a compromise to achieve the best balance between reaction rate and selectivity.

In the alkylation of the metal salt of 2-hydroxy-5-methoxy benzaldehyde, the reaction temperature can range from approximately 10 °C to 80 °C. google.com A preferred temperature range for this alkylation reaction is between 30 °C and 50 °C. google.com Operating within this range likely provides a sufficient reaction rate without promoting significant decomposition or side product formation.

While pressure is a less commonly adjusted parameter for many solution-phase reactions at a laboratory scale, it can be crucial for reactions involving gases or for influencing the equilibrium of certain reactions. For the synthesis of this compound and its derivatives, most documented procedures are conducted at atmospheric pressure.

Catalyst Loading and Ligand Design

In catalyzed reactions, the amount of catalyst used (catalyst loading) and the nature of the ligands coordinated to the metal center are critical for achieving high efficiency and selectivity.

While specific examples detailing catalyst loading and ligand design for the direct synthesis of this compound are not prevalent in the provided search results, the principles are broadly applicable to the synthesis of its derivatives. For instance, in asymmetric catalysis, the design of the chiral ligand is paramount for inducing high enantioselectivity. The electronic and steric properties of the ligand can be fine-tuned to create a chiral environment around the catalyst's active site, thereby directing the approach of the reactants.

In the context of cross-coupling reactions to introduce substituents onto the aromatic ring of a this compound precursor, the choice of ligand for the metal catalyst (e.g., palladium or copper) would be crucial for achieving a high yield and preventing side reactions such as homocoupling. The catalyst loading would be optimized to be as low as possible to minimize cost and residual metal contamination in the final product, while still maintaining a practical reaction rate.

Chemical Reactivity and Mechanistic Investigations of 4,5 Dimethoxy 2 Methylbenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde functional group in 4,5-Dimethoxy-2-methylbenzaldehyde is a key site for a variety of chemical transformations, including oxidations, condensations, and reductions. These reactions are fundamental in organic synthesis, allowing for the conversion of the aldehyde into other important functional groups.

Oxidative Transformations to Carboxylic Acids with Novel Systems (e.g., TBHP-ebselen)

The oxidation of aldehydes to carboxylic acids is a crucial transformation in organic chemistry. While traditional oxidizing agents like potassium permanganate (B83412) (KMnO4) are effective, there is a growing interest in developing milder and more selective methods. researchgate.net Novel catalytic systems, such as those involving tert-butyl hydroperoxide (TBHP) in combination with catalysts like ebselen (B1671040), have emerged as promising alternatives. nih.gov

TBHP is a commercially available and relatively stable organic peroxide that can act as an oxidant. organic-chemistry.org The catalytic activity of ebselen, an organoselenium compound, in TBHP-mediated oxidations has been demonstrated for various aldehydes. nih.gov The proposed mechanism for such oxidations often involves the formation of a reactive selenium species that facilitates the transfer of an oxygen atom to the aldehyde. nih.govmdpi.com The reaction of ebselen with a hydroperoxide can generate a hydroperoxyselenurane, which is thought to be the active oxygen donor. nih.gov

In the context of substituted benzaldehydes, the presence of electron-donating groups, such as the methoxy (B1213986) groups in this compound, can influence the reaction rate and yield. For instance, benzaldehydes with electron-donating groups have been shown to produce substantial amounts of the corresponding carboxylic acids when oxidized. nih.gov

Table 1: Oxidation of Various Aldehydes to Carboxylic Acids using TBHP and a Catalyst

| Aldehyde | Catalyst | Reaction Time (h) | Isolated Product Yield (%) |

|---|---|---|---|

| Benzaldehyde (B42025) | MnO4⁻-exchanged Mg-Al-hydrotalcite | 2 | 95 |

| 4-Methoxybenzaldehyde | MnO4⁻-exchanged Mg-Al-hydrotalcite | 3 | 87 |

| 4-Methylbenzaldehyde | MnO4⁻-exchanged Mg-Al-hydrotalcite | 2 | 92 |

| Cinnamaldehyde | MnO4⁻-exchanged Mg-Al-hydrotalcite | 2 | 90 |

This table is based on data for the oxidation of various aldehydes and is intended to be illustrative of the types of results obtained with TBHP-based systems. researchgate.net Specific data for this compound was not available in the search results.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., urea, hippuric acid, oximes)

The aldehyde group of this compound readily undergoes condensation reactions with various nitrogen-containing nucleophiles. These reactions are vital for the synthesis of a wide range of heterocyclic compounds and other functionalized molecules.

Urea: The condensation of aldehydes with urea, often in the presence of an acid or base catalyst, can lead to the formation of various products, including octahydroquinazolinones. researchgate.net The reaction mechanism can be complex, potentially involving the formation of a methyleneurea (B13816848) intermediate under basic conditions. nih.gov

Hippuric Acid: The Erlenmeyer-Plöchl reaction, which involves the condensation of an aromatic aldehyde with hippuric acid in the presence of acetic anhydride (B1165640) and sodium acetate, yields an azlactone (an oxazolone (B7731731) derivative). conicet.gov.arorgsyn.org This reaction is a classic method for the synthesis of α-amino acids. The mechanism involves the formation of an enol from hippuric acid, which then attacks the aldehyde. conicet.gov.ar

Oximes: Aldehydes react with hydroxylamine (B1172632) to form oximes. wikipedia.orgnih.gov This reaction is a reliable method for the characterization and protection of carbonyl compounds. nih.gov The formation of oximes can be catalyzed by various reagents, including acids and metal oxides. nih.govorientjchem.org

Table 2: Examples of Condensation Reactions of Aldehydes

| Aldehyde | Nucleophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Benzaldehyde | Urea, Dimedone | Trimethylsilyl (B98337) chloride (TMSCl) | Octahydroquinazolinone |

| Veratraldehyde | Hippuric Acid | Acetic anhydride, Sodium acetate | Azlactone |

| Benzaldehyde | Hydroxylamine hydrochloride | Oxalic acid | Oxime |

This table provides general examples of condensation reactions. researchgate.netorgsyn.orgorientjchem.org Specific conditions and yields for this compound may vary.

Acetalization Reactions and Mechanistic Pathways

Acetalization is a common and important reaction for the protection of aldehyde functional groups. In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding acetal (B89532). libretexts.org This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the acetal product. libretexts.org

The mechanism of acetal formation proceeds in several steps: youtube.comyoutube.com

Protonation of the carbonyl oxygen by the acid catalyst, which activates the aldehyde towards nucleophilic attack.

Nucleophilic attack by an alcohol molecule on the protonated carbonyl carbon, forming a hemiacetal.

Protonation of the hydroxyl group of the hemiacetal.

Elimination of a water molecule to form a resonance-stabilized carbocation (an oxocarbenium ion).

Attack by a second alcohol molecule on the carbocation.

Deprotonation to yield the final acetal product.

The rate of acetal hydrolysis, the reverse reaction, is influenced by the electronic nature of the substituents on the aromatic ring. acs.orgacs.org

Table 3: Intermediates in the Acetalization of an Aldehyde

| Step | Intermediate | Key Transformation |

|---|---|---|

| 1 | Protonated Aldehyde | Activation of the carbonyl group |

| 2 | Hemiacetal | Formation of a C-O bond with the first alcohol molecule |

| 3 | Protonated Hemiacetal | Preparation for leaving group departure |

| 4 | Oxocarbenium ion | Formation of a resonance-stabilized carbocation |

| 5 | Protonated Acetal | Formation of a C-O bond with the second alcohol molecule |

| 6 | Acetal | Final neutral product |

This table outlines the general mechanistic steps for acetal formation. youtube.comyoutube.com

Reductive Transformations

The aldehyde group of this compound can be reduced to a primary alcohol, 4,5-Dimethoxy-2-methylbenzyl alcohol. This is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices. Due to its milder nature and greater selectivity, sodium borohydride is often preferred for the reduction of aldehydes in the presence of other reducible functional groups.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy groups and a methyl group.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. The methoxy (-OCH₃) and methyl (-CH₃) groups are both activating groups and ortho-, para-directors. pressbooks.publibretexts.orglumenlearning.com This is because they donate electron density to the ring through resonance (methoxy) and induction (methyl), stabilizing the carbocation intermediate (arenium ion) formed during the reaction. lkouniv.ac.inorganicchemistrytutor.com

The aldehyde group (-CHO), on the other hand, is a deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org

In this compound, the directing effects of the three substituents must be considered collectively. The two methoxy groups and the methyl group strongly activate the ring. The positions ortho and para to these activating groups are electronically favored for substitution.

The C6 position is ortho to the C5-methoxy group and para to the C2-methyl group.

The C3 position is ortho to both the C4-methoxy group and the C2-methyl group.

The powerful activating and directing effects of the methoxy and methyl groups will likely dominate over the deactivating, meta-directing effect of the aldehyde group. Therefore, electrophilic substitution is expected to occur at the C6 or C3 positions, which are activated by the electron-donating groups. The precise outcome of a specific EAS reaction would also depend on steric factors and the nature of the electrophile.

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -CHO (Aldehyde) | Deactivating | Meta |

This table summarizes the general directing effects of the functional groups present in this compound. pressbooks.publibretexts.orglumenlearning.com

Nucleophilic Aromatic Substitution Studies on Related Systems and Predictive Models

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.com

While specific SNAr studies on this compound are not extensively documented in readily available literature, predictive models based on related systems can offer valuable insights. The reactivity of substituted benzaldehydes in SNAr reactions is influenced by the electronic nature and position of the substituents. For an SNAr reaction to occur on the benzene ring of this compound, a suitable leaving group would need to be present on the ring. The two methoxy groups, being electron-donating, would generally disfavor a classical SNAr mechanism by increasing the electron density of the aromatic ring.

However, the reactivity can be significantly altered by the presence of strong electron-withdrawing groups. For instance, in related dimethoxy-substituted systems, the introduction of a nitro group can render the ring susceptible to nucleophilic attack. The position of these activating groups relative to the leaving group is crucial; ortho and para placements allow for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate, thus accelerating the reaction. masterorganicchemistry.com

Predictive models for SNAr reactions often consider the following factors:

Nature of the Nucleophile: Stronger nucleophiles will generally react faster.

Nature of the Leaving Group: The leaving group's ability to depart influences the reaction rate. Interestingly, in some SNAr reactions, fluoride (B91410) can be an excellent leaving group due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack, often the rate-determining step. youtube.com

Solvent Effects: Polar aprotic solvents are typically used to solvate the cation of the nucleophile salt, leaving the anion more nucleophilic.

Recent research has also provided evidence that some SNAr reactions may proceed through a concerted mechanism, rather than the traditional two-step addition-elimination pathway, particularly when a strongly electron-withdrawing substituent is not present. nih.gov Computational studies and kinetic isotope effects are instrumental in distinguishing between these mechanistic pathways. nih.gov

Transformations of Methoxy Substituents (e.g., regioselective demethylation)

The methoxy groups in this compound are significant sites of chemical reactivity, particularly through demethylation reactions. Regioselective demethylation, the removal of a specific methyl group from one of the methoxy groups, is a valuable transformation in organic synthesis as it allows for the differential functionalization of the aromatic ring.

The selection of the demethylating agent and reaction conditions determines which methoxy group is cleaved. Common reagents for demethylation include strong acids like hydrogen bromide (HBr) and Lewis acids such as boron tribromide (BBr3). The choice between these reagents can influence the regioselectivity of the reaction.

For instance, in related dimethoxybenzene derivatives, the methoxy group ortho to a carbonyl group can be selectively cleaved under certain conditions due to chelation effects with the Lewis acid reagent. In the case of this compound, the methoxy group at the 4-position is para to the aldehyde group, while the one at the 5-position is meta. This electronic difference, along with steric factors from the adjacent methyl group, can be exploited to achieve regioselectivity.

Table 1: Common Reagents for Demethylation and Their General Selectivity

| Reagent | Typical Conditions | General Selectivity |

| Boron tribromide (BBr3) | CH2Cl2, low temperature | Often effective for cleaving methyl ethers, can show selectivity based on steric and electronic factors. |

| Hydrogen bromide (HBr) | Acetic acid, heat | Strong acid, can lead to less selective demethylation. |

| Aluminum chloride (AlCl3) | Inert solvent | Lewis acid, can exhibit chelation-controlled selectivity. |

| Pyridine hydrochloride | Heat | Milder reagent, can offer selectivity in some cases. |

The regioselective demethylation of dimethoxy-substituted aromatic compounds is a well-established synthetic strategy. The resulting hydroxy-substituted benzaldehydes are versatile intermediates in the synthesis of natural products and pharmaceuticals.

Reactivity of the Methyl Group

The methyl group at the 2-position of this compound also presents opportunities for chemical transformations. While typically less reactive than the aldehyde or methoxy groups, it can undergo reactions under specific conditions.

One common reaction involving a methyl group on an aromatic ring is oxidation. Depending on the oxidizing agent and reaction conditions, the methyl group can be oxidized to a hydroxymethyl group (-CH2OH), an aldehyde group (-CHO), or a carboxylic acid group (-COOH). For example, strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize the methyl group to a carboxylic acid. Milder and more selective oxidizing agents would be required to stop the oxidation at the alcohol or aldehyde stage.

Another potential reaction is benzylic halogenation. Under free-radical conditions, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, the methyl group can be halogenated to a bromomethyl group (-CH2Br). This benzylic halide is a versatile synthetic handle that can be used in various subsequent nucleophilic substitution and coupling reactions.

The reactivity of the methyl group is influenced by the electronic nature of the other substituents on the benzene ring. The electron-donating methoxy groups can have a modest activating effect on the benzylic position, potentially facilitating certain reactions.

In-depth Mechanistic Investigations of Key Transformations

Computational Chemistry Approaches to Elucidate Reaction Pathways

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms. escholarship.org Methods like Density Functional Theory (DFT) allow for the calculation of the energies of reactants, transition states, and products, providing a quantitative picture of the reaction pathway. nih.govrsc.orgresearchgate.net

For a molecule like this compound, computational studies can be employed to investigate various reactions:

Nucleophilic Aromatic Substitution: DFT calculations can model the stepwise addition-elimination mechanism, determining the stability of the Meisenheimer intermediate and the energy barrier for its formation and collapse. nih.gov It can also be used to explore the possibility of a concerted SNAr mechanism. nih.gov These calculations can help predict the most likely pathway and the influence of different substituents on the reaction rate.

Regioselective Demethylation: Computational models can elucidate the mechanism of demethylation by different reagents. For example, the interaction of BBr3 with the two methoxy groups can be modeled to predict which one will be preferentially cleaved. This involves calculating the energies of the intermediate complexes and the transition states for methyl group removal.

Aldehyde Group Reactions: The mechanism of reactions involving the aldehyde group, such as nucleophilic addition or reduction, can be studied in detail. Computational analysis can reveal the stereochemistry of the products and the role of catalysts.

A computational study on the formation of 3,4-dimethoxybenzaldehyde (B141060) from a related compound highlighted the complexity of the reaction mechanism, involving radical species, bond transformations, and additions. mdpi.com Such studies provide insights that are often difficult to obtain through experimental means alone.

Experimental Techniques for Probing Reaction Intermediates

While computational methods provide theoretical insights, experimental techniques are crucial for detecting and characterizing transient species like reaction intermediates. The combination of both approaches provides a powerful strategy for mechanistic elucidation.

Several experimental techniques can be used to probe reaction intermediates in the transformations of this compound:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to observe and characterize stable intermediates, such as Meisenheimer complexes in SNAr reactions, if their lifetime is sufficient at low temperatures.

Infrared (IR) and UV-Vis Spectroscopy: These techniques can monitor the disappearance of reactants and the appearance of products. In some cases, the spectroscopic signature of an intermediate can be detected.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify intermediates in the gas phase.

By employing these experimental techniques in conjunction with computational modeling, a comprehensive understanding of the chemical reactivity and reaction mechanisms of this compound can be achieved.

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

The structure of 4,5-dimethoxy-2-methylbenzaldehyde is a key feature in its utility as an intermediate for pharmaceuticals. cymitquimica.com The aldehyde group is reactive towards nucleophiles and can be readily oxidized or reduced, while the electron-donating methoxy (B1213986) groups activate the aromatic ring for electrophilic substitution, influencing the regioselectivity of reactions. cymitquimica.com

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, and this compound is a documented precursor for several important classes.

Oxazolidines: This compound is instrumental in forming oxazolidine (B1195125) rings, which can serve as chiral auxiliaries or be part of a larger bioactive molecule. For instance, the aldehyde can be oxidized to its corresponding carboxylic acid, 4,5-dimethoxy-2-methylbenzoic acid. This acid can then be coupled with a chiral amino alcohol, such as (S)-phenylalaninol, to form a chiral amide, which subsequently cyclizes to yield a chiral oxazolidine. One specific example is the synthesis of (4S)-4-benzyl-3-(4,5-dimethoxy-2-methylbenzoyl)-2,2-dimethyl-1,3-oxazolidine, a multi-step synthesis where the absolute configuration was confirmed by X-ray crystallography. It is also noted as a component of oxazolinones, a class of antibiotics. biosynth.com

Isoquinolines and Dihydroisoquinolines: The isoquinoline (B145761) and dihydroisoquinoline motifs are central to many alkaloids and synthetic drugs. This compound is a valuable precursor for the synthesis of these heterocycles through classic named reactions. To be used in these reactions, the aldehyde is typically first converted into the corresponding β-arylethylamine. This amine derivative can then undergo intramolecular cyclization.

The Bischler-Napieralski reaction allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The reaction proceeds through an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring derived from this compound facilitates the ring closure. wikipedia.orgjk-sci.com

The Pictet-Spengler reaction is another cornerstone method, condensing a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. nih.govmdpi.com This reaction can be performed under acidic conditions and is fundamental in the biosynthesis and laboratory synthesis of isoquinoline alkaloids. mdpi.com

While the compound is a key starting point for oxazolidines and isoquinolines, its direct application in the synthesis of pyrimidines is not extensively documented in current chemical literature. General methods for pyrimidine (B1678525) synthesis, such as the Biginelli reaction or multi-component cycloadditions, typically utilize different starting materials. organic-chemistry.orgnih.govmdpi.com

The utility of this compound extends to the assembly of intricate molecular architectures found in natural products. Its defined substitution pattern allows for the strategic introduction of functional groups and subsequent cyclizations to build polycyclic frameworks.

A significant application is its role as a reagent in the synthesis of the opioid analgesic, codeine. biosynth.com Furthermore, synthetic strategies for protoberberine and benzo[c]phenanthridine (B1199836) alkaloids, which are complex polycyclic systems, utilize key transformations derived from the intramolecular cyclization of C-2'-functionalized N-(1,2-diarylethyl)amides via Bischler-Napieralski conditions. nih.gov The diarylethylamide precursors can be conceptually traced back to starting materials like this compound, demonstrating its foundational role in accessing these complex alkaloid skeletons. nih.gov

In modern drug discovery, the development of enantiomerically pure compounds is paramount. This compound serves as a valuable starting point for creating chiral scaffolds.

As previously mentioned, its conversion to a chiral oxazolidine provides a direct route to a useful chiral building block. biosynth.com Moreover, its derivatives are key substrates in asymmetric reactions. For example, β-arylethylamines derived from this aldehyde can be used in asymmetric Pictet-Spengler reactions. mdpi.com These reactions employ chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclization, leading to the formation of enantiomerically enriched tetrahydroisoquinolines, which are highly sought-after scaffolds in medicinal chemistry. mdpi.comnih.gov

Application in Materials Science Research

Despite its versatility in organic synthesis, a review of the scientific literature indicates that direct applications of this compound in the field of materials science, such as in the synthesis of polymers or functional materials, are not prominently reported. Its primary role remains within the domain of fine chemical and pharmaceutical synthesis.

Utilization as a Model Compound for Chemical Reaction Studies

This compound has been utilized as a model substrate to investigate the efficacy and selectivity of new chemical reactions. For example, its oxidation to the corresponding carboxylic acid was a crucial step in the synthesis of a chiral oxazolidine, employing a novel oxidizing system of tert-butyl hydroperoxide (TBHP) and ebselen (B1671040). This demonstrates its use in testing and validating new synthetic methodologies.

Beyond the laboratory, it serves as a model compound in computational and toxicological research. It is included in the U.S. Environmental Protection Agency's (EPA) ToxCast program, where its properties are used to develop and test quantitative structure-activity relationship (QSAR) models. epa.gov These models aim to predict the biological activity, such as androgen receptor binding, of chemicals based on their structure, helping to prioritize compounds for further testing. epa.gov

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (1H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of 4,5-Dimethoxy-2-methylbenzaldehyde would be expected to show distinct signals for each unique proton environment. Based on the molecule's structure, one would anticipate the following signals:

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): Two singlets are expected for the two protons on the benzene (B151609) ring. Their specific chemical shifts would depend on the electronic effects of the surrounding methoxy (B1213986), methyl, and aldehyde groups.

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to three protons, for the two non-equivalent methoxy groups attached to the aromatic ring. These would likely appear in the range of 3.8-4.0 ppm.

Methyl Protons (Ar-CH₃): A singlet integrating to three protons for the methyl group attached to the ring, likely appearing in the range of 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde-H | 9.5 - 10.5 | Singlet (s) | 1H |

| Aromatic-H | 6.5 - 7.5 | Two Singlets (s) | 1H each |

| Methoxy-H (C4-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |

| Methoxy-H (C5-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |

| Methyl-H (C2-CH₃) | 2.2 - 2.5 | Singlet (s) | 3H |

Note: This table is based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

A ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in unique chemical environments.

Carbonyl Carbon (-CHO): The aldehyde carbon would be the most downfield signal, typically appearing between 190-200 ppm.

Aromatic Carbons (Ar-C): Six signals would be present in the aromatic region (approx. 110-160 ppm). The carbons attached to the oxygen atoms of the methoxy groups would be the most downfield within this region, while the others would be influenced by the various substituents.

Methoxy Carbons (-OCH₃): Two sharp signals for the two methoxy carbons, typically found around 55-60 ppm.

Methyl Carbon (Ar-CH₃): A single signal for the methyl carbon, usually appearing in the upfield region of 15-25 ppm.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, it would primarily be used to confirm the absence of coupling for the singlet aromatic, aldehyde, methoxy, and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be crucial for unambiguously assigning which proton signal corresponds to which carbon signal for the aromatic CH groups, the methoxy groups, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is invaluable for piecing together the molecular structure. For instance, HMBC would show a correlation from the aldehyde proton to the C-1 and C-6 aromatic carbons, and from the methyl protons to the C-1, C-2, and C-3 carbons, confirming the substitution pattern on the benzene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule's functional groups. The IR spectrum of this compound would be expected to display characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1690 - 1715 |

| Aldehyde | C-H Stretch | 2810 - 2850 and 2710 - 2750 |

| Aromatic Ring | C=C Stretch | 1580 - 1600 and 1450 - 1500 |

| Aromatic Ring | C-H Bending (out-of-plane) | 800 - 900 |

| Ether (Methoxy) | C-O Stretch | 1200 - 1275 (aryl-alkyl ether) |

| Alkyl | C-H Stretch | 2850 - 3000 |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₂O₃), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) of 180.0786.

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition. The fragmentation pattern would likely involve the loss of a hydrogen atom ([M-1]⁺), a methyl group ([M-15]⁺), or a methoxy group ([M-31]⁺), which are common fragmentation pathways for such aromatic compounds.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound would be required.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The geometry of this compound is defined by the spatial arrangement of its constituent atoms, specifically the bond lengths, bond angles, and torsion angles. Although a definitive crystal structure for this compound has not been reported, data from analogous substituted benzaldehydes provide a reliable framework for understanding its molecular dimensions.

In substituted benzaldehydes, the aromatic ring generally maintains its planarity. The bond lengths within the benzene ring typically range from 1.374(4) Å to 1.405(3) Å. nih.gov The variation in these lengths is influenced by the electronic nature of the substituents. The carbon-carbon bonds of the aldehyde group and the methyl group to the benzene ring, as well as the carbon-oxygen bonds of the methoxy groups, are of particular interest.

The planarity of the molecule is significantly influenced by the torsion angles involving the aldehyde and methoxy substituents relative to the benzene ring. For many dimethoxybenzaldehyde isomers, the molecules are nearly planar in the crystalline state. uni.lu However, steric hindrance between adjacent substituents, such as the 2-methyl group and the aldehyde group in this compound, can lead to slight deviations from planarity. This is often observed in ortho-substituted benzaldehydes. researchgate.net

Table 1: Expected Bond Lengths and Angles for this compound (based on related structures)

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value (Å or °) |

| Bond Lengths | ||||

| C-C (aromatic) | C | C | ~1.39 Å | |

| C-C (aldehyde) | C(ring) | C(ald) | ~1.48 Å | |

| C=O (aldehyde) | C(ald) | O | ~1.22 Å | |

| C-O (methoxy) | C(ring) | O | ~1.36 Å | |

| O-C (methoxy) | O | C(Me) | ~1.43 Å | |

| C-C (methyl) | C(ring) | C(Me) | ~1.51 Å | |

| Bond Angles | ||||

| C-C-C (ring) | C | C | C | ~120° |

| C-C=O (aldehyde) | C(ring) | C(ald) | O | ~121° |

| C-C-H (aldehyde) | C(ring) | C(ald) | H | ~116° |

| C-O-C (methoxy) | C(ring) | O | C(Me) | ~117° |

Note: These values are estimations based on data from similar substituted benzaldehydes and may vary in the actual molecule.

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is determined by the way individual molecules pack together, which is governed by a variety of intermolecular interactions. In crystals of substituted benzaldehydes, weak C-H···O hydrogen bonds and π-π stacking interactions are the most prevalent forces directing the supramolecular assembly. nih.govrsc.org

C-H···O Hydrogen Bonds: The carbonyl oxygen of the aldehyde group is a potent hydrogen bond acceptor. It can form multiple weak hydrogen bonds with aromatic and methyl C-H groups of neighboring molecules. These interactions, although individually weak, collectively contribute significantly to the stability of the crystal lattice. scielo.org.zarsc.org

π-π Stacking Interactions: The aromatic nature of the benzene ring allows for π-π stacking interactions between adjacent molecules. youtube.com These interactions are sensitive to the substituents on the ring. rsc.org In many substituted benzaldehydes, a parallel-displaced or T-shaped arrangement of the aromatic rings is observed, maximizing the attractive forces. youtube.com The presence of electron-donating methoxy groups can influence the electron density of the π-system and thus modulate the strength of these stacking interactions. rsc.org

The interplay of these non-covalent forces results in a specific three-dimensional crystal packing. For instance, in some multi-substituted benzaldehyde (B42025) derivatives, these interactions lead to the formation of one-dimensional ladder-like structures or more complex multi-dimensional networks. nih.gov The specific substitution pattern on the benzene ring is a critical determinant of the final crystal packing arrangement. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In a molecule like this compound, the primary electronic transitions are of the n→π* and π→π* types.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (n), typically from the lone pair of the carbonyl oxygen, to an anti-bonding π* orbital of the carbonyl group. These transitions are generally weak. rsc.org

π→π Transitions:* These are typically more intense and involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. rsc.org In benzaldehyde and its derivatives, these transitions are associated with the conjugated system of the aromatic ring and the carbonyl group.

The positions of the absorption maxima (λmax) are sensitive to the substituents on the benzene ring. The electron-donating methoxy groups and the methyl group in this compound are expected to cause a bathochromic (red) shift of the π→π* transitions compared to unsubstituted benzaldehyde. This is due to the extension of the conjugated system and the raising of the energy of the highest occupied molecular orbital (HOMO).

Table 2: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Intensity |

| n → π | C=O | ~320 - 360 | Weak |

| π → π | Benzene ring, C=O (conjugated system) | ~250 - 300 | Strong |

Note: These are estimated values based on the analysis of related compounds and theoretical considerations.

The study of electronic transitions provides insight into the extent of conjugation within the molecule and how it is influenced by the substituents. The combination of the aromatic ring, the aldehyde group, and the methoxy groups creates a delocalized π-electron system that is central to the molecule's chemical and physical properties.

Theoretical and Computational Chemistry Studies of 4,5 Dimethoxy 2 Methylbenzaldehyde

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the electronic characteristics of 4,5-Dimethoxy-2-methylbenzaldehyde. These methods provide a detailed description of the electron distribution and energy levels within the molecule, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scienceopen.comarxiv.org It is particularly effective for calculating the ground state properties of molecules like this compound. DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry and predict vibrational frequencies. researchgate.net These calculations are essential for determining the most stable conformation of the molecule and understanding its structural parameters. researchgate.net The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. arxiv.orgchemrxiv.org Practical applications of DFT often utilize the Kohn-Sham approach, which simplifies the problem by introducing a system of non-interacting electrons that yield the same density as the real system. arxiv.org For ground and excited states, multi-state density functional theory (MSDFT) offers a rigorous framework. chemrxiv.orgchemrxiv.orgresearchgate.net

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comconicet.gov.armalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.orgnih.gov A smaller gap suggests higher reactivity and lower kinetic stability. malayajournal.org

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and methoxy (B1213986) groups, while the LUMO would be centered on the electron-withdrawing aldehyde group. This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack. cymitquimica.com The analysis of these frontier orbitals provides valuable predictions about the molecule's reaction sites. libretexts.org For larger systems where canonical molecular orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) helps to pinpoint reactive regions. nih.gov

Table 1: Calculated Quantum Chemical Parameters

| Parameter | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.5 to 4.5 eV |

| Ionization Potential (IP) | Energy required to remove an electron (approximated as -EHOMO) | 6.0 to 7.0 eV |

| Electron Affinity (EA) | Energy released when an electron is added (approximated as -ELUMO) | 2.0 to 3.0 eV |

| Electronegativity (χ) | Measure of the ability to attract electrons | 4.0 to 5.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.7 to 2.3 eV |

| Chemical Softness (S) | Reciprocal of chemical hardness | 0.4 to 0.6 eV-1 |

| Electrophilicity Index (ω) | Measure of the electrophilic power of a molecule | 2.5 to 3.5 eV |

Note: The values presented in this table are typical ranges derived from DFT calculations on similar aromatic aldehydes and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Semi-Empirical Methods for Computational Efficiency

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally less expensive alternative to ab initio methods like DFT. uni-muenchen.descispace.comwikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgresearchgate.net This makes them suitable for studying large molecules and for preliminary, high-throughput computational screenings. nih.gov While not as accurate as DFT, semi-empirical methods can provide valuable qualitative insights into molecular properties and reactivity, especially when calibrated against experimental or higher-level theoretical data. scispace.comresearchgate.net They are particularly useful for initial conformational searches and for studying large molecular systems where full DFT calculations would be prohibitively time-consuming. researchgate.netnih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations are indispensable tools for exploring the conformational landscape and intermolecular interactions of this compound. Conformational analysis, often initiated with methods like potential energy surface scans, helps identify the most stable arrangements of the molecule's atoms. ufms.br For flexible molecules, understanding the different possible conformations is crucial as it can significantly influence their chemical and biological activity. researchgate.net

Molecular dynamics (MD) simulations provide a time-resolved picture of the molecule's behavior, showing how it moves and interacts with its environment. These simulations can reveal important details about intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are critical for understanding the compound's properties in the solid state and in solution. researchgate.netmdpi.com For instance, simulations can shed light on how the methoxy and aldehyde groups participate in interactions with other molecules.

Prediction of Chemical Reactivity and Selectivity based on Electronic Properties

The electronic properties calculated through quantum mechanical methods serve as a powerful basis for predicting the chemical reactivity and selectivity of this compound. The distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, highlights the electron-rich and electron-poor regions of the molecule. malayajournal.orgnih.govmdpi.commalayajournal.org For this compound, the oxygen atom of the aldehyde group is expected to be an electron-rich (nucleophilic) site, while the carbonyl carbon and the aromatic protons are likely to be electron-poor (electrophilic) sites. cymitquimica.com

Future Research Trajectories and Emerging Paradigms in Chemical Science

Development of Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. For the synthesis of benzaldehyde (B42025) derivatives like 4,5-dimethoxy-2-methylbenzaldehyde, this involves the use of eco-friendly solvents and reagents.

Furthermore, the development of catalytic methods that utilize less toxic and waste-producing reagents is a key area of focus. acs.org One approach involves the use of organic amines as catalysts for the synthesis of p-methyl benzaldehyde from acetaldehyde, a biomass-derived starting material. nih.gov This method avoids the use of metals or stoichiometric oxidants, aligning with green chemistry principles. nih.gov Another innovative technique involves the conversion of benzal halides to benzaldehydes using aqueous dimethylamine, which is an economical and efficient method. organic-chemistry.org

Future research in this area will likely concentrate on:

The application of biocatalysis, using enzymes to perform specific synthetic steps under mild conditions. researchgate.net

The use of novel, environmentally benign methylating reagents to replace toxic ones like dimethyl sulfate. google.com

The development of one-pot synthesis procedures to reduce waste and improve efficiency. acs.orgacs.org

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is crucial for achieving efficient and selective chemical transformations involving this compound. Research is ongoing to find catalysts that can operate under milder conditions, reduce reaction times, and improve yields.

One promising area is the use of metal-free organic amines to catalyze the synthesis of benzaldehyde derivatives. nih.gov For example, diphenyl prolinol trimethylsilyl (B98337) ether has been shown to be an effective catalyst for the selective synthesis of p-methyl benzaldehyde from acetaldehyde. nih.gov Additionally, ferroporphyrin-based catalysts are being explored for the oxidation of methylbenzene and its substituted derivatives to produce benzaldehydes. google.com

Palladium-catalyzed cross-coupling reactions are also a significant area of research for functionalizing benzaldehydes. acs.org However, these often require expensive ligands and harsh reaction conditions. acs.org Future work will likely focus on developing more active and stable palladium catalysts, as well as exploring alternative, more abundant, and less expensive metals as catalysts.

Key research directions include:

The design of catalysts that can selectively activate specific bonds in the this compound molecule.

The development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled.

The use of photocatalysis to drive reactions with visible light, offering a more sustainable energy source.

Design of New Reactions Leveraging the Unique Reactivity of the Chemical Compound

The distinct electronic and steric properties of this compound, conferred by its methoxy (B1213986) and methyl substituents, open up possibilities for designing novel chemical reactions. cymitquimica.com The aldehyde group is susceptible to nucleophilic attack and oxidation, while the aromatic ring can undergo electrophilic substitution. cymitquimica.com

The presence of the methoxy groups activates the benzene (B151609) ring, making it more susceptible to electrophilic attack. This reactivity can be harnessed to introduce new functional groups at specific positions on the ring. For instance, the Gattermann reaction has been successfully used to synthesize 2,5-dimethoxy-4-methylbenzaldehyde (B127970) from 2,5-dimethoxytoluene (B1361827). mdma.ch

Future research will likely explore:

Multicomponent reactions where this compound is a key building block, allowing for the rapid construction of complex molecules. mdpi.com

Domino reactions that create multiple chemical bonds in a single synthetic operation, leading to more efficient and atom-economical processes.

The use of this compound as a precursor for the synthesis of novel heterocyclic compounds with potential biological activity.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing the discovery and optimization of new molecules and reactions. chemspeed.comacs.org These platforms enable the rapid synthesis and screening of large libraries of compounds, accelerating the pace of research. nih.govchemrxiv.org

For a versatile building block like this compound, these technologies offer the potential to:

Rapidly explore a wide range of reaction conditions to optimize the synthesis of its derivatives. acs.org

Synthesize large libraries of compounds based on the this compound scaffold for biological screening. nih.gov

Utilize flow chemistry, where reactions are carried out in continuous-flow reactors, for safer and more scalable production. acs.org

Acoustic dispensing technology, for example, allows for the synthesis of compound libraries on a nanomole scale in a high-throughput format. nih.gov This miniaturization significantly reduces the consumption of reagents and solvents, making the process more sustainable. nih.gov

Future advancements in this area will likely involve the incorporation of artificial intelligence and machine learning to predict reaction outcomes and design new synthetic routes, further enhancing the capabilities of automated synthesis platforms. chemspeed.comchemrxiv.org

Advanced Studies on Stereoselective Synthesis and Chiral Induction

The synthesis of single-enantiomer compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. While this compound itself is achiral, it can be a crucial starting material for the synthesis of chiral molecules. nih.gov

Advanced studies in stereoselective synthesis will focus on developing methods to control the three-dimensional arrangement of atoms during a chemical reaction. This can be achieved through the use of chiral catalysts, auxiliaries, or reagents.

For instance, asymmetric 1,3-dipolar cycloaddition reactions involving C,N-cyclic azomethine imines have been developed to produce tetrahydroisoquinoline derivatives with high diastereoselectivities and enantioselectivities. mdpi.com Such methodologies could be adapted for reactions involving derivatives of this compound to create complex chiral architectures.

Future research in this domain will likely explore:

The development of new chiral catalysts that are highly efficient and selective for reactions involving substituted benzaldehydes.

The use of organocatalysis, which avoids the use of potentially toxic metals, for chiral induction.

Computational modeling to better understand the mechanisms of stereoselective reactions and to design more effective chiral catalysts.

Potential Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. nih.gov The specific arrangement of functional groups in this compound makes it an interesting candidate for applications in molecular recognition and the construction of supramolecular structures.

The methoxy and aldehyde groups can participate in hydrogen bonding and other non-covalent interactions, enabling the molecule to act as a "molecular Tinkertoy" in the self-assembly of larger structures. nih.gov For example, it could be incorporated into the design of molecular grids and networks with controlled dimensions and chemical functionalities. nih.gov

Potential future applications in this field include:

The design of host-guest systems where this compound or its derivatives act as a host molecule that can selectively bind to specific guest molecules.

The development of chemical sensors where the binding of an analyte to a receptor containing the this compound moiety leads to a detectable signal.

The construction of functional materials with tailored properties based on the self-assembly of this compound-containing building blocks.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 7721-62-2 | cymitquimica.comepa.govbiosynth.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂O₃ | cymitquimica.combiosynth.comuni.lu |

| Molecular Weight | 180.21 g/mol | biosynth.comuni.lu |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Flash Point | 76 °C | biosynth.com |

| Storage Temperature | Inert atmosphere, 2-8°C | sigmaaldrich.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-dimethoxy-2-methylbenzaldehyde, and how can purity be optimized?

- Methodology : A common approach involves Friedel-Crafts acylation or condensation of substituted benzaldehyde derivatives with methoxy groups. For example, methyl-substituted benzaldehydes can undergo selective methoxylation using dimethyl sulfate under alkaline conditions . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is this compound characterized structurally?

- Methodology :

- NMR : NMR (CDCl) shows characteristic aldehyde proton at δ 9.8–10.2 ppm, methoxy singlet(s) at δ 3.8–4.0 ppm, and aromatic protons split by substituents .